molecular formula C18H17N3O2S B2891252 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941962-59-0

1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2891252
CAS No.: 941962-59-0
M. Wt: 339.41
InChI Key: YNKICTWCDFVQHL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a sophisticated chemical hybrid scaffold designed for pharmaceutical discovery and biological mechanism research. This compound integrates a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability and optimize drug-like properties . The 1,2,4-oxadiazole moiety, particularly when substituted with a thiophene ring as in this molecule, is frequently explored for its diverse biological activities, which can include targeting central nervous system (CNS) pathways, enzyme inhibition, and receptor modulation, based on the established pharmacological profile of its constituent heterocycles . The molecular architecture also features a pyrrolidin-2-one (2-oxopyrrolidine) component, a core structure found in compounds with documented research applications in neurology and psychiatry, such as models for epilepsy, convulsions, neuropathic pain, and migraine . The strategic fusion of these subunits creates a multi-target-oriented research tool with significant potential for investigating new therapeutic avenues in areas like neurology and oncology. This reagent is intended for use by scientific researchers in non-clinical, in vitro settings to explore structure-activity relationships (SAR), elucidate novel mechanisms of action, and develop new chemical probes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-5-6-14(8-12(11)2)21-10-13(9-16(21)22)18-19-17(20-23-18)15-4-3-7-24-15/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKICTWCDFVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Donor-Acceptor Cyclopropane Strategy

A nickel perchlorate-catalyzed reaction between dimethyl 2-(3,4-dimethylphenyl)cyclopropane-1,1-dicarboxylate and aniline derivatives initiates the process. The γ-amino ester intermediate spontaneously lactamizes under reflux with acetic acid, yielding 1,5-disubstituted pyrrolidin-2-ones. Subsequent saponification and thermolysis remove the ester group, producing the unsubstituted pyrrolidin-2-one scaffold.

Key Reaction Conditions:

  • Catalyst: Ni(ClO₄)₂ (5 mol%)
  • Solvent: Toluene
  • Temperature: 110°C (reflux)
  • Yield: 45–79% (dependent on substituents)

Construction of the 1,2,4-Oxadiazole Moiety

The 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of amidoximes with thiophene-2-carbonyl chloride. This method, optimized for regioselectivity, employs triethylamine (TEA) as a base and tetra-n-butylammonium fluoride (TBAF) as a catalyst.

Amidoxime Cyclization Pathway

Thiophene-2-carboxamide oxime reacts with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides) under mild conditions. The reaction proceeds via nucleophilic attack and dehydration, forming the 1,2,4-oxadiazole ring.

Optimized Parameters:

  • Reagent: Thiophene-2-carbonyl chloride
  • Base: TEA (2 equiv)
  • Catalyst: TBAF (10 mol%)
  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Yield: 87–93%

Coupling of Pyrrolidin-2-One and 1,2,4-Oxadiazole Units

The final assembly involves linking the pyrrolidin-2-one core to the 1,2,4-oxadiazole-thiophene moiety through a nucleophilic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

4-Bromo-pyrrolidin-2-one derivatives react with 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl lithium under cryogenic conditions. This method requires strict anhydrous conditions and high-purity starting materials.

Representative Data:

Parameter Value
Solvent Tetrahydrofuran
Temperature −78°C
Reaction Time 4 h
Yield 68%

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-boronated pyrrolidin-2-one and 5-bromo-3-(thiophen-2-yl)-1,2,4-oxadiazole offers superior regiocontrol.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Ligand: XPhos (4 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 90°C
  • Yield: 74%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic steps (e.g., DA cyclopropane ring-opening), while automated purification systems minimize manual handling of intermediates.

Comparative Analysis of Methods:

Method Scale-Up Feasibility Purity (%) Cost Index
Batch DA Cyclopropane Moderate 95–98 1.8
Flow Chemistry High 97–99 1.2

Challenges and Optimization Strategies

Stereochemical Control

The C(3) position in pyrrolidin-2-one introduces stereochemical complexity. Chiral DA cyclopropanes (e.g., (S)-2-(p-tolyl) derivatives) enable enantioselective synthesis, retaining configuration through Sₙ2-like ring-opening mechanisms.

Purification of Hydrophobic Intermediates

Silica gel chromatography struggles with highly nonpolar intermediates. Reverse-phase HPLC with acetonitrile/water gradients (60–90% ACN) resolves this, achieving >99% purity for final products.

Emerging Methodologies

Recent advances include photocatalytic C–H activation for direct functionalization of pyrrolidin-2-one and electrochemical synthesis of 1,2,4-oxadiazoles. These methods reduce reliance on pre-functionalized starting materials but remain experimental.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

  • Industry: It is utilized in the manufacturing of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features References
1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 3,4-Dimethylphenyl, thiophen-2-yl C₁₉H₁₇N₃O₂S 363.4 g/mol High lipophilicity due to methyl groups -
1-(4-Fluorobenzyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 4-Fluorobenzyl, thiophen-2-yl C₁₈H₁₅FN₃O₂S 380.4 g/mol Discontinued (potential stability issues)
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one 3,4-Dimethoxyphenyl, 2-chlorophenyl C₂₀H₁₈ClN₃O₄ 399.8 g/mol Electron-withdrawing Cl enhances polarity
1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 3,4-Dimethoxyphenyl, 4-methoxyphenyl C₂₁H₂₁N₃O₅ 395.4 g/mol Methoxy groups improve solubility

Key Observations :

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to methoxy- or halogen-substituted analogues, affecting membrane permeability and metabolic stability.
  • Thiophene vs. Phenyl : The thiophen-2-yl moiety introduces sulfur-based π-interactions, which may enhance binding to aromatic residues in proteins compared to purely phenyl-based substituents .

Analogues with Heterocyclic Variations

Other compounds retain the pyrrolidin-2-one core but replace the oxadiazole-thiophene moiety with alternative heterocycles:

Compound Name Heterocycle Key Features References
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one 1,2-oxazole Nitrophenyl group may confer redox activity
4-Methyl-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pentan-1-one Piperidine (vs. pyrrolidin-2-one) Larger ring size alters conformational flexibility

Key Observations :

  • Nitrophenyl Groups : The nitro group in 1,2-oxazole derivatives may contribute to redox activity or serve as a hydrogen-bond acceptor .

Biological Activity

1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry. Its unique molecular structure includes a pyrrolidin-2-one ring and an oxadiazole moiety, which are known to influence its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C18H17N3O2S\text{C}_{18}\text{H}_{17}\text{N}_3\text{O}_2\text{S}

This structure features:

  • A pyrrolidin-2-one core
  • A 3-(thiophen-2-yl) substituent
  • A 3,4-dimethylphenyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known for its role in modulating biological pathways by influencing enzyme activity or receptor binding. The precise mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Receptor Modulation : It may act on various receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages. This effect is likely mediated through the inhibition of COX enzymes, similar to other oxadiazole derivatives .

Anticancer Properties

Research has shown that oxadiazole derivatives possess cytotoxic effects against cancer cell lines. For example, compounds exhibiting structural similarities have demonstrated IC50 values as low as 15.63 µM against MCF-7 breast cancer cells . The mechanism involves apoptosis induction via activation of caspase pathways and modulation of p53 expression levels .

Study 1: COX Inhibition

A study conducted by Chahal et al. (2023) evaluated the COX-II inhibitory properties of various oxadiazole derivatives. Among these, a derivative structurally related to our compound showed selective inhibition with an IC50 value significantly lower than that of traditional anti-inflammatory drugs like Rofecoxib .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on anticancer activity, derivatives similar to this compound were tested against multiple cancer cell lines. Results indicated that these compounds could effectively induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Data Tables

Biological ActivityModel SystemIC50 Value (µM)Reference
AntimicrobialVarious bacteria10 - 50
COX-II InhibitionEnzymatic assay<0.011
CytotoxicityMCF-7 cells15.63

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including cyclization of oxadiazole moieties and functionalization of the pyrrolidinone core. Key steps include:

  • Oxadiazole formation : Reacting thiophene-2-carbohydrazide with a nitrile precursor under reflux in ethanol or DMF, catalyzed by nickel perchlorate or other Lewis acids .
  • Pyrrolidinone coupling : Using Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 3,4-dimethylphenyl group. Temperature control (60–90°C) and anhydrous conditions are critical to avoid side reactions .
  • Yield optimization : Employ microwave-assisted synthesis or continuous flow chemistry to enhance efficiency and purity. Yields >70% are achievable with rigorous solvent purification (e.g., toluene distillation) .

Q. What analytical techniques are recommended for structural characterization of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Resolve stereochemistry and verify oxadiazole-pyrrolidinone ring conformation (bond angles: 120° for oxadiazole, 109.5° for pyrrolidinone) .
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial biological screening assays for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare against controls like doxorubicin .
  • Apoptosis induction : Measure caspase-3/7 activity via fluorometric assays. Validate with flow cytometry (Annexin V/PI staining) .
  • Solubility testing : Perform shake-flask methods in PBS (pH 7.4) and DMSO to determine bioavailability thresholds .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Contradictions often arise from assay conditions or compound stability:

  • Replicate experiments : Use triplicate measurements across independent labs to assess reproducibility .
  • Orthogonal assays : Compare MTT results with ATP-based luminescence assays to rule out false positives .
  • Stability studies : Conduct LC-MS under physiological conditions (37°C, pH 7.4) to detect degradation products .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Target identification : Perform kinome-wide screening or thermal shift assays to identify protein targets (e.g., kinases, tubulin) .
  • Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., EGFR or PARP). Prioritize binding poses with ∆G < -8 kcal/mol .
  • Pathway analysis : Validate hypotheses via Western blotting (e.g., phospho-ERK for MAPK pathway inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-chloro-thiophene) or dimethylphenyl groups. Assess impact on cytotoxicity .

  • Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient region) using 3D-QSAR models .

  • Data table :

    Substituent ModificationIC₅₀ (μM)Target Binding Affinity (Kd, nM)
    Thiophene → 3-Methylthiophene1.245
    3,4-Dimethylphenyl → 4-Fluorophenyl0.828
    Based on analogs from

Q. What methodologies address low solubility or metabolic instability in preclinical studies?

  • Prodrug design : Introduce ester or phosphate groups at the pyrrolidinone carbonyl to enhance aqueous solubility .
  • Microsomal stability assays : Use human liver microsomes (HLM) with NADPH cofactor to measure t₁/₂. Optimize via deuteration or fluorination .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

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